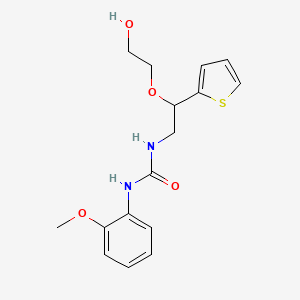![molecular formula C25H21N3O5 B2585485 N-(4-Ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamid CAS No. 887224-58-0](/img/new.no-structure.jpg)
N-(4-Ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H21N3O5 and its molecular weight is 443.459. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ökotoxikologische Bewertung
Diese Verbindung gehört aufgrund ihres Furananteils zu einer Klasse von Verbindungen, die auf ihre Umwelttoxizität untersucht wurden . Furanverbindungen können als wertvolle Bausteine dienen, die aus Biomasse gewonnen werden, und sind wichtig für die Bewertung der Umweltauswirkungen neuartiger Furane.
Biomedizinische Anwendungen
Furanbasierte Verbindungen haben sich in verschiedenen biomedizinischen Anwendungen als vielversprechend erwiesen. Sie wurden als antimikrobielle, antikanzerogene, antihyperglykämische und analgetische Biomaterialien verwendet . Diese spezielle Verbindung könnte aufgrund ihrer strukturellen Merkmale potenziell für ähnliche Anwendungen untersucht werden.
Nachhaltige Bausteine
Furan-Derivate sind wichtige nachhaltige Bausteine für Biokraftstoffe und Biomaterialien. Sie werden aus Lignocellulose-Matrizen in Biomasse gewonnen und sind essenziell für die Entwicklung nachhaltiger chemischer Industrien .
Anwendungen von konjugierten Materialien
Konjugierte Furane werden in einer Vielzahl von Anwendungen eingesetzt, darunter Sensoren, Farbstoffe, organische Photovoltaik (OPVs), organische Feldeffekttransistoren (OFETs) und organische Leuchtdioden (OLEDs) . Die in Frage stehende Verbindung könnte aufgrund ihres konjugierten Systems ein Kandidat für den Einsatz in diesen Technologien sein.
Pharmazeutische Forschung
Furanhaltige Verbindungen weisen eine große Bandbreite an biologischen und pharmakologischen Eigenschaften auf. Sie wurden als Medikamente in verschiedenen Krankheitsbereichen eingesetzt, was darauf hindeutet, dass diese Verbindung auf ihr pharmazeutisches Potenzial untersucht werden könnte .
Synthese von hochwertigen organischen Verbindungen
Biomasse-basierte Furane sind unerlässlich für die Synthese von hochwertigen organischen Verbindungen. Chirale Furanverbindungen sind insbesondere wegen ihrer enantiomerenreinen Formen gefragt, die wertvoll für die Synthese komplexer organischer Moleküle sind .
Eigenschaften
CAS-Nummer |
887224-58-0 |
|---|---|
Molekularformel |
C25H21N3O5 |
Molekulargewicht |
443.459 |
IUPAC-Name |
N-(4-ethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H21N3O5/c1-2-16-9-11-17(12-10-16)26-21(29)15-27-22-19-7-3-4-8-20(19)33-23(22)24(30)28(25(27)31)14-18-6-5-13-32-18/h3-13H,2,14-15H2,1H3,(H,26,29) |
InChI-Schlüssel |
ATEXHWKUWIGGKM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3,4-dimethyl-5-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoyl)thiophene-2-carboxylate](/img/structure/B2585403.png)
![N-(4-acetylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2585405.png)

![N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2585409.png)
![3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea](/img/structure/B2585411.png)

![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)
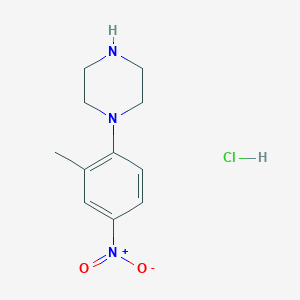
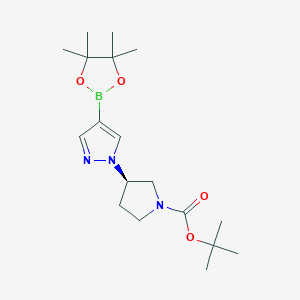
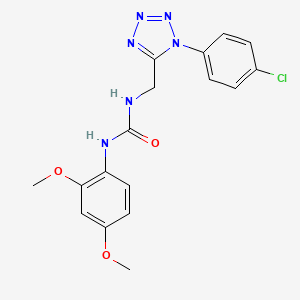
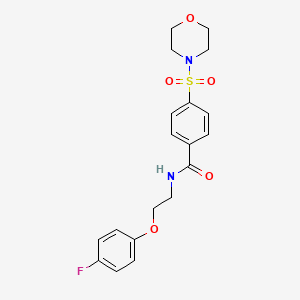
![1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazole](/img/structure/B2585422.png)
![tert-butyl 3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidine-1-carboxylate](/img/structure/B2585424.png)
